N-Benzyl-2,4-dinitrobenzenesulfonamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-2,4-dinitrobenzenesulfonamide typically involves the reaction of 2,4-dinitrobenzenesulfonyl chloride with benzylamine . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine . The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity . The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-2,4-dinitrobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The nitro groups on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The sulfonamide group can be oxidized under strong oxidative conditions.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of N-benzyl-2,4-diaminobenzenesulfonamide.
Oxidation: Formation of sulfonic acid derivatives.
Scientific Research Applications
N-Benzyl-2,4-dinitrobenzenesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Benzyl-2,4-dinitrobenzenesulfonamide involves its reaction with cysteine residues in proteins . This reaction leads to the release of sulfur dioxide (SO2), which can cause modifications in the protein structure and function . The molecular targets include cysteine-containing enzymes and proteins, which are crucial for various biological processes .
Comparison with Similar Compounds
- 2,4-Dinitrobenzenesulfonamide
- N-Benzyl-2,4-diaminobenzenesulfonamide
- 2,4-Dinitrobenzenesulfonic acid
Comparison: N-Benzyl-2,4-dinitrobenzenesulfonamide is unique due to its benzyl group, which enhances its reactivity and specificity towards cysteine residues . Compared to 2,4-dinitrobenzenesulfonamide, it has a higher molecular weight and different solubility properties . The presence of the benzyl group also influences its chemical reactivity and biological interactions .
Properties
IUPAC Name |
N-benzyl-2,4-dinitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O6S/c17-15(18)11-6-7-13(12(8-11)16(19)20)23(21,22)14-9-10-4-2-1-3-5-10/h1-8,14H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHQYTSLQZPZOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57620-22-1 | |
Record name | 57620-22-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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